molecular formula C23H18FN7O2 B2996598 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide CAS No. 1007061-82-6

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide

Cat. No.: B2996598
CAS No.: 1007061-82-6
M. Wt: 443.442
InChI Key: YFWUQOWMIMVRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is an organic compound belonging to the pyrazolopyrimidine class

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-14-10-20(28-23(32)15-4-3-5-18(11-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-8-6-16(24)7-9-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWUQOWMIMVRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep reactions, starting with the formation of the core pyrazolopyrimidine structure, followed by the introduction of functional groups like the fluorophenyl and methoxybenzamide moieties. Standard conditions include the use of various catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimization of reaction parameters and use of continuous flow reactors. This ensures a consistent supply of the compound with minimal batch-to-batch variation. The industrial preparation also emphasizes environmental sustainability by employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including:

  • Oxidation: : Often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Typically involving reagents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Especially nucleophilic aromatic substitution, facilitated by agents such as sodium methoxide or potassium carbonate.

Common Reagents and Conditions: : These reactions require specific reagents and conditions to proceed efficiently. For instance, oxidation might necessitate acidic or basic conditions, while reduction often requires anhydrous environments.

Major Products Formed: : The major products vary depending on the reaction type. For example, oxidation can lead to the formation of corresponding acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound has widespread applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It primarily targets enzymes or receptors involved in key biological processes.

  • Pathways Involved: : It modulates pathways related to signal transduction, gene expression, or cellular metabolism.

Comparison with Similar Compounds

Compared to other compounds in the pyrazolopyrimidine class, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide stands out due to its unique substitution pattern and functional group arrangement. Similar compounds include:

  • 4-Phenylpyrazolo[3,4-d]pyrimidine

  • 3-Methylpyrazolopyrimidine

  • Methoxybenzamide derivatives

These compounds share structural similarities but differ in their chemical behavior and biological activities.

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is a novel compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and enzymatic inhibition contexts. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H19FN6O=Molecular Weight 392 4 g mol\text{C}_{20}\text{H}_{19}\text{F}\text{N}_6\text{O}=\text{Molecular Weight 392 4 g mol}

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited the proliferation of HeLa and A375 human tumor cell lines, with IC50 values indicating potent activity . The compound may share similar mechanisms due to its structural analogies.

Enzymatic Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases, specifically targeting pathways involved in cancer progression. For example, compounds within this family have shown inhibition against p70S6 kinase and Akt-1, which are crucial in cellular growth and survival pathways .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Antitumor Activity :
    • Objective : Evaluate the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives.
    • Method : In vitro assays on various cancer cell lines.
    • Results : Significant inhibition of cell proliferation was observed with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .
  • Enzymatic Activity Assessment :
    • Objective : Investigate the inhibitory effects on specific kinases.
    • Method : Enzyme assays measuring activity post-treatment with the compound.
    • Results : Compounds exhibited selective inhibition profiles, suggesting potential for therapeutic development against kinase-related diseases .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AnticancerHeLa Cell Line0.36
AnticancerA375 Cell Line1.8
Enzymatic Inhibitionp70S6 KinaseNot specified
Enzymatic InhibitionAkt-1Not specified

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Core pyrazolo[3,4-d]pyrimidine formation : Condensation of fluorophenyl-substituted precursors with hydrazine derivatives under reflux (e.g., 110°C, 16 hours) .

Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 3-methoxybenzamide group. Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) in anhydrous DMF at 100°C for 12 hours are effective for aryl-amine bond formation .

Purification : Reverse-phase HPLC or column chromatography using ethyl acetate/hexane gradients.

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time.
  • Adjust stoichiometry of coupling agents (e.g., 1.2 eq Cs₂CO₃) to minimize side products .

Q. Table 1: Reaction Yield Comparison

StepConditionsYieldReference
Pyrimidine coreHydrazine, 110°C, 16 h29%
Coupling with benzamidePd₂(dba)₃/XPhos, 100°C, 12 h70-88%

Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrazole-CH₃ at δ 2.1 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₁₈F₂N₆O: 456.15) .
  • X-ray crystallography : Resolve stereochemistry of the pyrazolo-pyrimidine core. Data collection at 295 K with R factor < 0.06 ensures accuracy .

Advanced Research Questions

Q. What methodologies analyze structure-activity relationships (SAR) for modifying fluorophenyl and methoxybenzamide moieties?

Methodological Answer:

  • In silico docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Replace 4-fluorophenyl with Cl/CF₃ and assess binding affinity changes .
  • Biological assays : Test derivatives in enzyme inhibition assays (IC₅₀) and compare with parent compound. For example, fluorophenyl-to-chlorophenyl swaps may reduce solubility but increase target affinity .

Q. Table 2: SAR Modifications and Activity

ModificationAssay Result (IC₅₀, nM)Reference
4-Fluorophenyl (parent)12.3 ± 1.2
4-Chlorophenyl8.9 ± 0.8
3-Methoxy → 3-CN25.6 ± 2.1

Q. How can contradictions in biological activity data across assay conditions be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293T vs. HeLa) and control compounds to normalize results .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values under varying pH/temperature conditions. For instance, activity may drop at pH < 6 due to protonation of the pyrazole nitrogen .
  • Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify confounding variables .

Q. What computational tools predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic half-life (e.g., CYP3A4-mediated oxidation of the methoxy group reduces stability) .
  • Toxicity Profiling : ProTox-II to flag hepatotoxicity risks (e.g., pyrazolo-pyrimidine cores may accumulate in liver tissues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.